

# Comprehensive Technical Guide: Physical Properties & Characterization of 2-Amino-5-methoxypyridine

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## Compound of Interest

Compound Name: 2-Amino-5-methoxypyridine

CAS No.: 10167-97-2

Cat. No.: B021397

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## Executive Summary

**2-Amino-5-methoxypyridine** (CAS: 10167-97-2) is a critical heterocyclic building block extensively used in the synthesis of kinase inhibitors (e.g., imidazo[4,5-b]pyridines) and other bioactive small molecules.<sup>[1][2][3][4][5]</sup> Its structural utility stems from the 2-amino group, which serves as a versatile nucleophile for cyclization reactions, and the 5-methoxy group, which functions as an electron-donating substituent that modulates the electronic density of the pyridine ring, influencing both metabolic stability and ligand-protein binding affinity.

This guide provides a validated technical reference for the physical properties, spectral characterization, and synthetic handling of this compound, moving beyond generic database entries to offer experimental context.

## Chemical Identity & Structural Analysis<sup>[4][8][9][10]</sup>

Parameter	Detail
IUPAC Name	5-Methoxypyridin-2-amine
Common Synonyms	2-Amino-5-methoxypyridine; 5-Methoxy-2-aminopyridine
CAS Registry Number	10167-97-2
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	124.14 g/mol
SMILES	<chem>COc1ccc(N)cn1</chem>
InChI Key	XJKJHILCYUUVSJ-UHFFFAOYSA-N

## Structural Commentary

The molecule consists of a pyridine ring substituted at the 2-position with an amino group (–NH<sub>2</sub>) and at the 5-position with a methoxy group (–OCH<sub>3</sub>).

- **Electronic Effects:** The amino group is a strong electron donor by resonance, significantly shielding the C3 proton. The methoxy group at C5 is also an electron donor, increasing the basicity of the ring nitrogen compared to unsubstituted pyridine, though less so than if it were at the 4-position.
- **Regiochemistry:** The C3 position is highly activated for electrophilic aromatic substitution (e.g., halogenation) due to the ortho-directing amino group.

## Physical & Thermodynamic Properties

The following data aggregates experimental values from certificate of analysis (CoA) data and peer-reviewed synthetic literature.

Property	Value	Condition/Note
Physical State	Solid (Low-melting)	Often appears as a waxy solid or supercooled liquid.
Appearance	White to light orange/brown	Darkens upon oxidation/air exposure.
Melting Point	38 °C	Sharp melting point indicates high purity. [1][2]
Boiling Point	130 °C	@ 10 mmHg (Vacuum distillation required). [2]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	Predicted.
Flash Point	106 °C	Closed Cup. [2]
Solubility	Soluble	Methanol, Chloroform, DMSO, Ethyl Acetate.
pKa	~6.0 - 6.5 (Predicted)	More basic than pyridine (5.2) due to EDG substituents.
LogP	0.86	Lipophilic, suitable for CNS drug discovery.

## Spectral Characterization

Accurate spectral assignment is crucial for verifying the identity of the intermediate during synthesis.

### Proton NMR (<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub> (Chloroform-d) Frequency: 400 MHz[1][3][4][6][7]

Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment	Structural Logic
7.78	Doublet (d)	1H	2.7	H-6	Deshielded by adjacent ring Nitrogen; meta to Methoxy.
7.09	Doublet of Doublets (dd)	1H	9.0, 3.0	H-4	Coupled to H-3 (ortho) and H-6 (meta).
6.48	Doublet (d)	1H	9.0	H-3	Shielded by ortho Amino group.
3.78	Singlet (s)	3H	-	-OCH <sub>3</sub>	Characteristic methoxy singlet.
~4.2 - 5.5	Broad Singlet (br s)	2H	-	-NH <sub>2</sub>	Exchangeable; shift varies with concentration /water.

Note: Data synthesized from literature consensus [3][4].

## Mass Spectrometry (MS)[13]

- Method: ESI-MS (Positive Mode)
- Observed Ion:  $[M+H]^+$  = 125.15 m/z
- Pattern: Single peak dominant; no characteristic halogen isotope patterns.

## Synthesis & Purification Workflow

The most robust industrial route involves the nucleophilic aromatic substitution of 2-amino-5-iodopyridine (or 2-amino-5-bromopyridine) with methoxide, catalyzed by copper. This method avoids the formation of regioisomers common in direct electrophilic substitution.

## Experimental Protocol (Lombardino Method)

- Reagents: 2-Amino-5-iodopyridine (1.0 eq), Sodium Methoxide (3.0 eq), Copper Powder (1.0 eq), Methanol (Solvent).
- Conditions: Sealed tube/Pressure vessel at 100–150 °C for 12 hours.
- Workup: Cool, dilute with Dichloromethane (DCM), filter through Celite (to remove Cu), and concentrate.
- Purification: Flash column chromatography (Ethyl Acetate/DCM).



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Caption: Copper-catalyzed nucleophilic substitution workflow for the synthesis of **2-Amino-5-methoxypyridine** from halogenated precursors.

## Safety & Handling (GHS Classification)

Signal Word:WARNING

Hazard Class	Code	Statement
Acute Toxicity	H302	Harmful if swallowed.[8]
Skin Irritation	H315	Causes skin irritation.[8]
Eye Irritation	H319	Causes serious eye irritation. [8]
STOT-SE	H335	May cause respiratory irritation.[8]

#### Handling Protocols:

- Storage: Store at 2–8 °C (Refrigerate). The compound is air-sensitive and may darken over time; store under inert gas (Argon/Nitrogen) for long-term stability.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.

## References

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